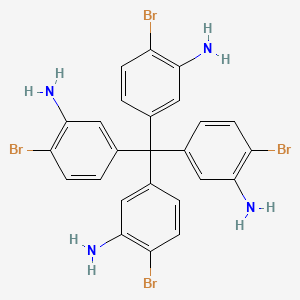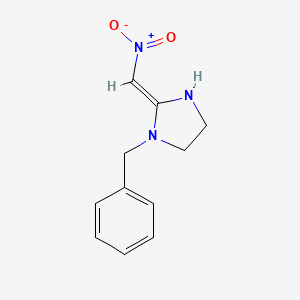
1-Benzyl-2-nitromethylene-imidazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Nitromethylene)-1-(phenylmethyl)imidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with a nitromethylene group and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitromethylene)-1-(phenylmethyl)imidazolidine can be achieved through several methods. One common approach involves the [3 + 2] cycloaddition reaction of nonstabilized azomethine ylides with suitable reaction partners. For instance, nonstabilized azomethine ylides generated in situ from N-benzyl-substituted compounds can react with activated alkenes, aromatic ketones, or aromatic aldehydes to form the imidazolidine ring .
Industrial Production Methods
While specific industrial production methods for 2-(Nitromethylene)-1-(phenylmethyl)imidazolidine are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Nitromethylene)-1-(phenylmethyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted phenylmethyl derivatives can be formed.
Aplicaciones Científicas De Investigación
2-(Nitromethylene)-1-(phenylmethyl)imidazolidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Nitromethylene)-1-(phenylmethyl)imidazolidine involves its interaction with molecular targets through its functional groups. The nitromethylene group can participate in redox reactions, while the imidazolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: Known for its medicinal properties and used in the synthesis of various heterocyclic compounds.
Imidazolidine derivatives: These compounds share the imidazolidine ring structure and exhibit similar chemical reactivity.
Uniqueness
2-(Nitromethylene)-1-(phenylmethyl)imidazolidine is unique due to the presence of both a nitromethylene group and a phenylmethyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(2E)-1-benzyl-2-(nitromethylidene)imidazolidine |
InChI |
InChI=1S/C11H13N3O2/c15-14(16)9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2/b11-9+ |
Clave InChI |
AMSZBACOVUMMSU-PKNBQFBNSA-N |
SMILES isomérico |
C1CN(/C(=C/[N+](=O)[O-])/N1)CC2=CC=CC=C2 |
SMILES canónico |
C1CN(C(=C[N+](=O)[O-])N1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



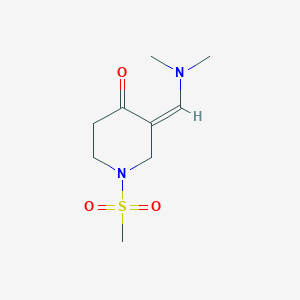
![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
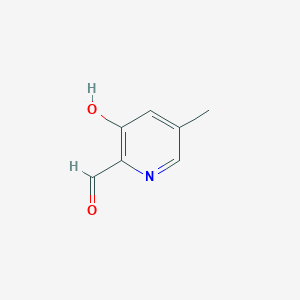
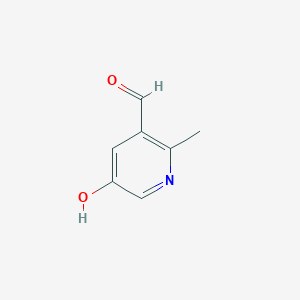
![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)

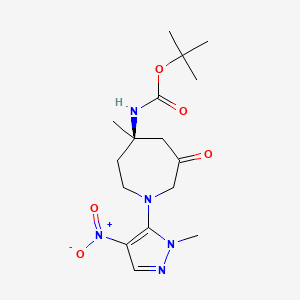

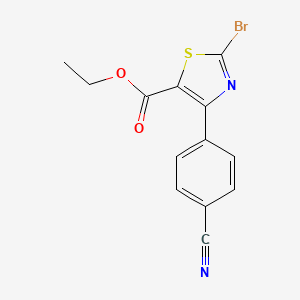

![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)
